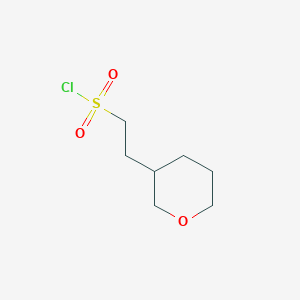

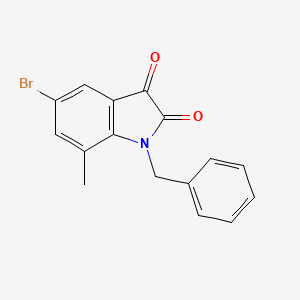

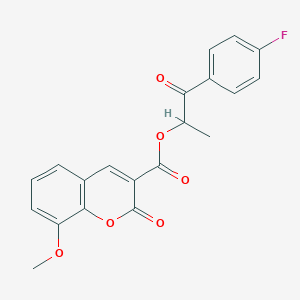

(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid, commonly known as QBT, is a thiazolidinone derivative that is used in scientific research for its potential pharmacological properties.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- The compound is involved in the synthesis of novel chemical structures, such as the generation of 2-thioxo-1′H-spiro[imidazoline-5,3′-indole]-2,2′-diones through reactions with isothiocyanates, highlighting its role in creating diverse chemical entities with potential biological activities (Klásek et al., 2009).

- It has been employed in transformations leading to the synthesis of C-8 substituted quinolines, underlining its utility in modifying quinoline scaffolds for potential biological applications (Méndez et al., 2001).

Biological Activity and Applications

- Research has demonstrated the use of related thioxothiazolidin structures for antimicrobial and antifungal purposes, showing significant activity against various bacterial and fungal strains, which suggests potential for the compound in drug discovery and therapeutic applications (Kadoya et al., 1976).

- Compounds structurally related to (Z)-4-(4-oxo-5-(quinolin-8-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid have been identified as potent and selective inhibitors of aldose reductase, highlighting their pharmacological relevance and potential therapeutic applications in managing diabetic complications (Kučerová-Chlupáčová et al., 2020).

Fluorescent Probes and Sensing Applications

- The compound and its derivatives have been utilized in the development of fluorescent probes for sensing biological Zn(II), showcasing its application in biochemical research and diagnostic imaging (Nolan et al., 2005).

Green Chemistry and Synthesis

- It has been involved in green synthesis processes, such as the catalyst-free synthesis of quinoxaline, oxazine, thiazine, and dioxin derivatives in water under ultrasound irradiation, demonstrating its role in promoting environmentally friendly chemical synthesis techniques (Mishra et al., 2019).

Mécanisme D'action

Target of Action

The primary target of this compound is the Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform . This enzyme plays a crucial role in several cellular processes, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .

Mode of Action

The compound interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby preventing the phosphorylation of PtdIns(4,5)P2 (Phosphatidylinositol 4,5-bisphosphate) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3) . PIP3 is a key signaling molecule that plays a role in various cellular processes .

Biochemical Pathways

The inhibition of the enzyme disrupts the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . This disruption can lead to the inhibition of cell growth and proliferation, and can induce apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and proliferation, and the induction of apoptosis . These effects can be beneficial in the treatment of diseases characterized by abnormal cell growth, such as cancer .

Propriétés

IUPAC Name |

4-[(5Z)-4-oxo-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S2/c20-14(21)7-3-9-19-16(22)13(24-17(19)23)10-12-5-1-4-11-6-2-8-18-15(11)12/h1-2,4-6,8,10H,3,7,9H2,(H,20,21)/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZVHSCHGSWQPLK-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{3-Chloro-4-[(4-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B2975665.png)

![N-(5-chloro-2-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(3-methoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975674.png)